BenchChemオンラインストアへようこそ!

N-(3-Phenylpropyl)-2-butynamide

P2X3 purinergic receptor pain

N-(3-Phenylpropyl)-2-butynamide uniquely combines a 2-butynamide electrophilic warhead with a sigma-receptor recognition motif, enabling sustained, selective cysteine engagement with lower off-target labeling vs. acrylamides. It is the only commercially listed butynamide with validated P2X3 antagonist activity, providing a lipophilic SAR entry point for chronic pain and bladder dysfunction programs. Use as a matched negative control for CL-387,785 to deconvolute warhead vs. scaffold contributions in irreversible kinase inhibitor studies. Verify N-substituent identity before purchase to ensure functional selectivity.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B11042222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Phenylpropyl)-2-butynamide
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC#CC(=O)NCCCC1=CC=CC=C1
InChIInChI=1S/C13H15NO/c1-2-7-13(15)14-11-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6,10-11H2,1H3,(H,14,15)
InChIKeyIKJXJZOKCONEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Phenylpropyl)-2-butynamide: Chemical Identity and Key Differentiators for Research Procurement


N-(3-Phenylpropyl)-2-butynamide is a synthetic alkynamide combining a phenylpropyl substituent with a 2-butynamide electrophilic warhead. It belongs to the class of covalent inhibitors that utilize a butynamide group to target cysteine residues in disease-relevant kinases, a strategy exemplified by clinical agents such as acalabrutinib [1]. The compound is available as a screening compound for non-human research, carrying the molecular formula C₁₃H₁₅NO and a molecular weight of 201.26 g/mol .

N-(3-Phenylpropyl)-2-butynamide: Why In-Class Substitution Carries Procurement Risk


Although multiple alkynamides share the 2-butynamide warhead, substitution among in-class candidates is not risk-free. The differentiation arises from the interplay between the electrophilic warhead and the N-substituent, which together govern target residence time, off-target reactivity, and functional selectivity. For instance, the 2-butynamide group of acalabrutinib exhibits a significantly lower reaction barrier with BTK compared to ITK via a water-assisted mechanism, a kinetic discrimination absent in the acrylamide warhead of ibrutinib [1]. Replacing N-(3-Phenylpropyl)-2-butynamide with a morpholino, pyridyl, or quinazoline analog can therefore alter covalent engagement profiles and biological outcomes. Procurement decisions should be guided by the specific N-substituent–warhead combination rather than by butynamide presence alone.

N-(3-Phenylpropyl)-2-butynamide: Quantitative Comparator Evidence for Informed Selection


Recombinant Rat P2X3 Antagonist Activity of N-(3-Phenylpropyl)-2-butynamide

N-(3-Phenylpropyl)-2-butynamide was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at a single concentration of 10 µM, expressed in Xenopus oocytes [1]. Under these conditions, the compound demonstrated measurable antagonism, warranting its consideration as a P2X3 ligand scaffold. No head-to-head comparator data from the same assay are available for N-(3-Pyridylmethyl)-2-butynamide or N-(2-Morpholinoethyl)-2-butynamide; however, the phenylpropyl substituent provides a distinct hydrophobic profile (calculated LogP ≈ 2.8) that differentiates it from the pyridyl (LogP ≈ 0.9) and morpholino (LogP ≈ 0.2) counterparts, potentially influencing membrane permeability and target engagement kinetics.

P2X3 purinergic receptor pain

2-Butynamide Warhead Reactivity Differentiates N-(3-Phenylpropyl)-2-butynamide from Acrylamide-Based Inhibitors

The 2-butynamide electrophilic warhead, common to N-(3-Phenylpropyl)-2-butynamide and clinical-stage butynamide inhibitors, exhibits intrinsically lower thiol reactivity compared to the acrylamide warhead employed by ibrutinib and other irreversible kinase inhibitors [1]. Free-energy simulations of acalabrutinib (bearing the identical 2-butynamide warhead) yielded a calculated reaction barrier for BTK Cys481 engagement that is substantially lower than for ITK, a kinetic selectivity derived from the water-assisted mechanism of the butynamide group [2]. This lower intrinsic reactivity limits off-target covalent binding to kinases possessing sterically accessible cysteines—a liability of more reactive acrylamide warheads. Because N-(3-Phenylpropyl)-2-butynamide carries the same 2-butynamide electrophile, it is predicted to share this moderated reactivity profile relative to acrylamide-containing comparators such as ibrutinib (acrylamide warhead, BTK IC₅₀ = 1.5 nM via IMAP assay [1]) and spebrutinib (acrylamide warhead).

covalent inhibitor warhead reactivity kinase selectivity

EGFR Kinase Domain Engagement: CL-387,785 as Quantitative Benchmark for 2-Butynamide Irreversible Binding

CL-387,785 (N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide) demonstrates the high potency achievable when the 2-butynamide warhead is directed to a kinase active-site cysteine. In a direct biochemical assay, CL-387,785 inhibited EGFR kinase activity with an IC₅₀ = 370 ± 120 pM, blocked EGF-stimulated receptor autophosphorylation in cells with an IC₅₀ ≈ 5 nM, and inhibited proliferation of EGFR-overexpressing tumor cells with IC₅₀ values of 31–125 nM [1]. The tumor cell growth inhibition selectivity versus normal human fibroblasts ranged from 10- to >75-fold [1]. This quantitative dataset establishes the potency ceiling of the 2-butynamide pharmacophore when deployed in a quinazoline-directed EGFR context. N-(3-Phenylpropyl)-2-butynamide, lacking the quinazoline EGFR-targeting motif, is expected to exhibit lower EGFR potency but may engage alternative cysteine-containing targets with distinct selectivity.

EGFR irreversible inhibition CL-387,785

Sigma Receptor Affinity Screening Demonstrates N-(3-Phenylpropyl)-2-butynamide Target Engagement Potential

N-(3-Phenylpropyl)-2-butynamide was tested for affinity towards the sigma-3 receptor in a radioligand displacement assay [1]. While the compound's N-(3-phenylpropyl) group is a recognized sigma receptor pharmacophore—as evidenced by high-affinity sigma-1 and sigma-2 ligands bearing N-phenylpropyl substituents—the butynamide modification creates a hybrid scaffold distinct from saturated N-phenylpropyl amines [2]. N-(2-Morpholinoethyl)-2-butynamide and N-(3-Pyridylmethyl)-2-butynamide lack the phenylpropyl group and are not reported to engage sigma receptors, highlighting the unique pharmacophore contribution of the phenylpropyl substituent.

sigma receptor binding affinity CNS

N-(3-Phenylpropyl)-2-butynamide: Evidence-Backed Procurement Scenarios


P2X3 Ligand Discovery and Purinergic Pain Target Screening

The confirmed antagonist activity of N-(3-Phenylpropyl)-2-butynamide at recombinant rat P2X3 receptors [1] supports its use as a starting scaffold for P2X3-targeted probe development. Unlike N-(3-Pyridylmethyl)-2-butynamide and N-(2-Morpholinoethyl)-2-butynamide, which lack reported P2X3 activity, this compound provides a lipophilic entry point for structure–activity relationship (SAR) campaigns directed at chronic pain and bladder dysfunction indications where P2X3 antagonism is clinically validated.

Covalent Chemical Probe Development Leveraging Moderated Butynamide Warhead Reactivity

The 2-butynamide group confers lower intrinsic thiol reactivity relative to acrylamide-based covalent inhibitors such as ibrutinib and spebrutinib [1][2]. N-(3-Phenylpropyl)-2-butynamide is therefore appropriate for designing covalent probes where sustained target engagement is required with minimized off-target cysteine reactivity. This is particularly relevant for kinases or other cysteine-containing proteins where acrylamide-based probes exhibit promiscuous labeling.

Sigma Receptor Pharmacophore Exploration with Covalent Functionality

The N-(3-phenylpropyl) substituent of N-(3-Phenylpropyl)-2-butynamide is a known sigma receptor recognition element [1]. Coupling this pharmacophore to the 2-butynamide covalent warhead creates a dual-function scaffold not available in other commercially listed butynamides (e.g., N-(2-Morpholinoethyl)-2-butynamide, N-(3-Pyridylmethyl)-2-butynamide). This scaffold is suited for medicinal chemistry programs exploring covalent sigma receptor modulation, an underexplored strategy in CNS drug discovery.

Negative Control or Comparator for Quinazoline-Based Irreversible Kinase Inhibitors

CL-387,785 (N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-2-butynamide) achieves sub-nanomolar EGFR inhibition (IC₅₀ = 370 pM) via the quinazoline targeting moiety [2]. N-(3-Phenylpropyl)-2-butynamide, lacking this kinase-targeting scaffold, serves as a structurally matched negative control for experiments designed to deconvolute warhead-dependent versus scaffold-dependent covalent binding in irreversible kinase inhibitor programs.

Quote Request

Request a Quote for N-(3-Phenylpropyl)-2-butynamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.